N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of chlorophenyl and fluorophenyl groups, along with a methoxy group, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The methoxy group can be introduced via methylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: Its chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-16-10-17(25)24(15-8-6-14(21)7-9-15)23-18(16)19(26)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMUVAKZWZTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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